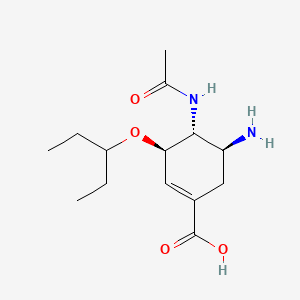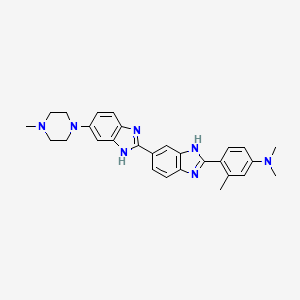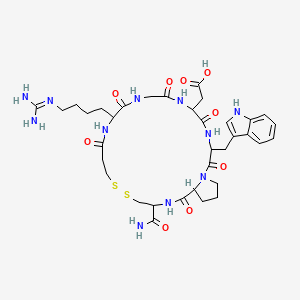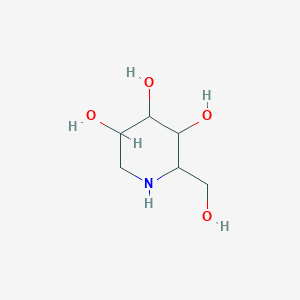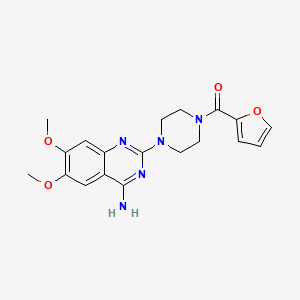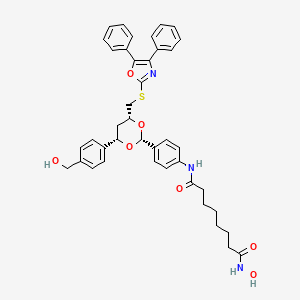
Tubacina
Descripción general
Descripción
Tubacin es un inhibidor altamente potente y selectivo de la histona desacetilasa 6 (HDAC6). La histona desacetilasa 6 es una histona desacetilasa de clase II que reside principalmente en el citoplasma y participa en varios procesos celulares, incluida la degradación de proteínas mal plegadas, la migración celular y la interacción célula-célula . Tubacin ha ganado una atención significativa en la investigación científica debido a su capacidad para inhibir selectivamente la desacetilación de la alfa-tubulina mediada por la histona desacetilasa 6, lo que tiene implicaciones en la terapia del cáncer, las enfermedades neurodegenerativas y las infecciones virales .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tubacin ejerce sus efectos inhibiendo selectivamente la histona desacetilasa 6, lo que lleva a la hiperacetilación de la alfa-tubulina. Esta hiperacetilación interrumpe la interacción de la histona desacetilasa 6 con otras proteínas, como la proteína de choque térmico 90 (Hsp90), y afecta varios procesos celulares, incluida la dinámica de los microtúbulos, la degradación de proteínas y las vías de señalización celular . La inhibición de la histona desacetilasa 6 por Tubacin también reduce la replicación de ciertos virus, como el virus de la encefalitis japonesa, al disminuir la síntesis de ARN viral .
Análisis Bioquímico
Biochemical Properties
Tubacin is known to interact with various enzymes and proteins, particularly those involved in the acetylation of microtubules . It has been observed to promote the acetylation of microtubules in a dose-dependent manner .
Cellular Effects
Tubacin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tubacin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is particularly involved in the acetylation of microtubules, which stabilizes the microtubule network .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tubacin have been observed to change over time. It has been noted that the inherently-transient biochemical effects of Tubacin varied among embryos . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Tubacin have been studied in animal models, with results showing variability based on dosage
Metabolic Pathways
Tubacin is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
The transport and distribution of Tubacin within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of Tubacin on its localization or accumulation within cells are still being studied.
Subcellular Localization
The subcellular localization of Tubacin and its effects on activity or function are areas of active research. Current studies suggest that Tubacin may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Tubacin implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl producto final se obtiene mediante una serie de pasos de purificación, incluida la cromatografía en columna y la recristalización .
Métodos de Producción Industrial
La producción industrial de Tubacin sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de equipos de síntesis automatizados, métodos de purificación de alto rendimiento y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Tubacin principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos hidroxilo y tioéter. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos. Las condiciones de reacción típicamente involucran el uso de solventes apróticos polares y temperaturas suaves.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio. Estas reacciones generalmente se llevan a cabo en solventes acuosos u orgánicos a temperaturas controladas.
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados de Tubacin, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes formas oxidadas o reducidas del compuesto .
Comparación Con Compuestos Similares
Tubacin es único en su alta selectividad para la histona desacetilasa 6 en comparación con otras histona desacetilasas. Compuestos similares incluyen:
Tubastatina A: Otro inhibidor selectivo de la histona desacetilasa 6, pero con menor potencia en comparación con Tubacin.
Panobinostat: Un potente inhibidor de la histona desacetilasa pan-histona con actividad de amplio espectro contra varias histona desacetilasas.
La alta selectividad de Tubacin para la histona desacetilasa 6 la convierte en una herramienta valiosa para estudiar los roles específicos de la histona desacetilasa 6 en los procesos celulares y para desarrollar terapias dirigidas con menos efectos fuera del objetivo .
Propiedades
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537049-40-4 | |
| Record name | Tubacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tubacin selectively inhibits histone deacetylase 6 (HDAC6) [, , , , , , ].
A: Tubacin binds specifically to the catalytic domain of HDAC6 responsible for α-tubulin deacetylase activity [, ]. Interestingly, tubacin's influence on microtubule dynamics is not solely due to increased tubulin acetylation, but also its physical presence on HDAC6, even in a catalytically impaired state [].
ANone: Tubacin's inhibition of HDAC6 leads to several downstream effects:
- Increased α-tubulin acetylation: This disrupts the aggresome pathway, leading to accumulation of polyubiquitinated proteins [, , , , , ].
- Disruption of aggresome formation and function: This impairs the degradation of misfolded proteins, leading to cellular stress [, , ].
- Inhibition of microtubule dynamics: This affects cell motility, mitosis, and intracellular transport [, , , ].
- Modulation of signaling pathways: This includes alterations in Akt, STAT3, ERK, and JNK/SAPK signaling [, , , , ].
A: No, unlike some other HDAC inhibitors, tubacin does not appear to affect global histone acetylation or gene expression patterns [, ].
ANone: The provided research papers primarily focus on tubacin's biological activity and molecular mechanisms. Information regarding material compatibility and stability under various conditions is not discussed and would require further investigation.
ANone: Tubacin itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting the deacetylase activity of HDAC6. Its applications primarily lie in research and potential therapeutic development for diseases where HDAC6 is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions.
A: Yes, molecular modeling and docking studies have been employed to investigate the interaction of tubacin with HDAC6, providing insights into its binding mode and potential for further optimization [].
A: These studies have revealed that tubacin interacts with residues at the entrance of HDAC6's active pocket, potentially blocking substrate access []. Additionally, molecular dynamics simulations coupled with MM/GBSA calculations have helped evaluate the binding free energy and stability of tubacin-HDAC6 complexes [].
A: Tubacin's specific structural features, including its hydroxamic acid moiety and aromatic rings, are crucial for its selective interaction with the catalytic domain of HDAC6 [, ]. The research papers emphasize that its unique structure distinguishes it from other HDAC inhibitors and contributes to its distinct activity profile.
ANone: While the provided research doesn't delve into specific modifications, SAR studies exploring structural analogs of tubacin are crucial for developing more potent and selective HDAC6 inhibitors. Such investigations could identify key pharmacophores responsible for its activity and guide the development of next-generation therapeutics.
ANone: The provided research focuses on tubacin's in vitro and in vivo activities. Information about its stability under various conditions, formulation strategies, or efforts to improve its solubility or bioavailability is not discussed in these papers. These aspects are crucial for translating tubacin into a viable therapeutic and would require further research.
ANone: The provided research articles primarily focus on the in vitro and in vivo activity, molecular mechanisms, and potential therapeutic implications of tubacin, specifically in the context of cancer and other diseases. They do not provide detailed information on aspects like SHE regulations, PK/PD, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, analytical method validation, environmental impact, or other related areas.
A: Tubacin was discovered through a high-throughput screen of a chemical library, specifically designed to identify inhibitors of α-tubulin deacetylation []. This groundbreaking research, published in 2003, established tubacin as the first selective HDAC6 inhibitor, paving the way for investigating HDAC6 as a therapeutic target for various diseases.
A: Yes, tubacin's impact extends to diverse fields. For instance, it's being investigated for its potential in enhancing oncolytic virotherapy for glioblastoma [], mitigating endothelial dysfunction [, ], and influencing neuronal migration and epileptic activity []. These interdisciplinary applications highlight tubacin's value as a research tool for understanding fundamental cellular processes and its therapeutic promise for a range of human diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



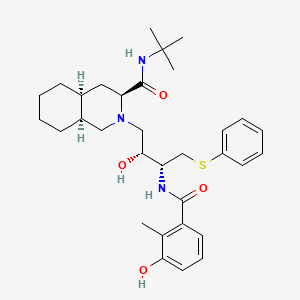

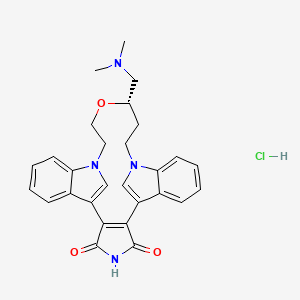

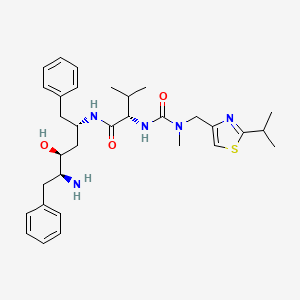
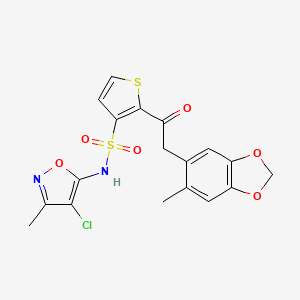
![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
